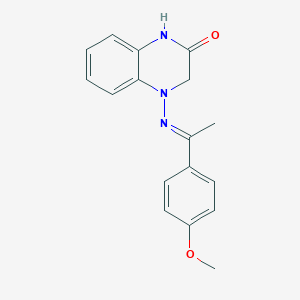
(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C17H17N3O2 and its molecular weight is 295.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((1-(4-methoxyphenyl)ethylidene)amino)-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in anticancer and antioxidant applications. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 4-methoxyphenylacetaldehyde and 3,4-dihydroquinoxalin-2(1H)-one under acidic conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to this compound. Notably:
- Cytotoxicity : In vitro studies have shown that derivatives of the quinoxaline structure exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-87 (glioblastoma). For instance, compounds with similar structures demonstrated IC50 values ranging from 10 µM to 30 µM against these cell lines .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, compounds with a methoxy group have been shown to enhance binding to apoptotic targets, leading to increased cell death in cancerous cells .
Antioxidant Activity
The antioxidant capacity of this compound has also been explored:
- DPPH Scavenging Assay : Studies employing the DPPH radical scavenging method indicated that compounds with similar structural features exhibited significant antioxidant activity. For example, some derivatives showed scavenging activity greater than that of ascorbic acid .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Caspase activation |
| Compound B | U-87 | 20 | Bcl-2 inhibition |
| Compound C | MDA-MB-231 | 25 | Apoptosis induction |
Table 2: Antioxidant Activity Comparison
Case Studies
Case Study 1 : A study on a series of quinoxaline derivatives demonstrated that the introduction of methoxy groups significantly enhanced their anticancer activity against MCF-7 cells. The most potent compound in this series led to a reduction in cell viability by approximately 60% at a concentration of 50 µM after 24 hours .
Case Study 2 : In another investigation focusing on antioxidant properties, a derivative similar to this compound was tested for its ability to scavenge free radicals. The results indicated that it exhibited superior activity compared to standard antioxidants like ascorbic acid, suggesting its potential utility in therapeutic applications aimed at oxidative stress-related diseases .
特性
IUPAC Name |
4-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(13-7-9-14(22-2)10-8-13)19-20-11-17(21)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,18,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCBOJFUMDWUQH-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CC(=O)NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CC(=O)NC2=CC=CC=C21)/C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














